molecular formula C23H28N4O2S B2421290 N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-15-4

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2421290
CAS No.: 476448-15-4
M. Wt: 424.56
InChI Key: ICNFGOIPFISSSS-UHFFFAOYSA-N
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Description

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-3-4-16-30-23-26-25-21(27(23)15-14-18-8-6-5-7-9-18)17-24-22(28)19-10-12-20(29-2)13-11-19/h5-13H,3-4,14-17H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNFGOIPFISSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction. The starting materials often include a phenethylamine derivative and a butylthio-substituted precursor. The reaction conditions usually involve the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent in various biological assays.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
  • N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
  • N-((5-(propylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Uniqueness

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is unique due to the presence of the butylthio group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Biological Activity

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structural features, including a triazole ring and various functional groups, suggest significant potential for biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Structural Characteristics

The compound is characterized by:

  • Triazole Ring : Known for its interaction with various biological targets.
  • Butylthio Group : Enhances chemical reactivity and may influence biological interactions.
  • Methoxybenzamide Moiety : Potentially contributes to its pharmacological properties.

Research indicates that triazole derivatives can modulate enzyme activity and inhibit specific pathways involved in disease processes. This compound may exert its effects through:

  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Properties : The compound could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Antioxidant Activity

A study evaluating the antioxidant capacity of related triazole compounds demonstrated significant activity against standard antioxidants like BHT (Butylated Hydroxytoluene). The results indicated that derivatives with specific substitutions exhibited enhanced antioxidative properties.

Antiproliferative Activity

Table 1 summarizes the antiproliferative effects of this compound compared to known agents:

Compound NameTarget Cell LineIC50 (µM)Mechanism
N-(5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzamideMCF-73.1Apoptosis induction
4-methoxy-N-(5-(phenylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methylbenzamideHCT 1162.2Cell cycle arrest
This compoundA549TBDTBD

The IC50 values indicate the concentration required for 50% inhibition of cell growth. Further research is needed to elucidate the specific mechanisms behind these effects.

Comparative Studies

Several structurally similar compounds have been evaluated to understand the unique biological activity of this compound:

Compound NameStructural FeaturesUnique Aspects
N-(5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzamideCyclohexyl group instead of phenethylDifferent reactivity due to chlorine substitution
5-(2-,3-, and 4-methoxyphenyl)-4H-1,2,4-triazole derivativesVarious substitutions on phenyl ringExplored for anti-inflammatory properties

These comparisons highlight how modifications in side chains can significantly alter biological activity.

Case Studies

A recent investigation into the pharmacological effects of triazole derivatives found that certain modifications significantly enhanced their therapeutic potential. For instance:

  • Study on MCF7 Cells : A derivative with a methoxy substitution showed selective cytotoxicity against breast cancer cells (IC50 = 3.1 µM).
  • Inflammation Model : In vivo studies demonstrated that a related compound reduced inflammation markers in animal models.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy, butylthio) and triazole ring connectivity .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions) to confirm dimerization patterns, as seen in similar triazole-thiol derivatives .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS for exact mass) and detect fragmentation patterns .

How can researchers design experiments to evaluate enzyme inhibition mechanisms?

Q. Advanced Research Focus

  • Target Selection : Prioritize enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) , which is inhibited by triazole-thiol derivatives via amide anion conjugation to the active site .
  • Assay Design : Use spectrophotometric assays to monitor enzyme activity (e.g., NADH oxidation for PFOR). Include controls with known inhibitors (e.g., nitazoxanide derivatives) .
  • Structural Analysis : Perform molecular docking studies using crystallographic data to map hydrogen bonds (e.g., N1–H1⋯N2) and hydrophobic interactions .

How should contradictions in biological activity data across studies be resolved?

Advanced Research Focus
Contradictions often arise from substituent effects or assay variability :

  • Case Study : Trifluoromethyl groups enhance lipophilicity and metabolic stability in some contexts but may reduce solubility in others .
  • Resolution Strategies :
    • Conduct dose-response studies across multiple cell lines (e.g., cancer vs. normal cells).
    • Validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
    • Compare pharmacokinetic profiles (e.g., logP, plasma protein binding) to contextualize discrepancies .

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

  • Storage : Keep at -20°C in airtight containers to prevent degradation. Avoid exposure to moisture or light .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • Waste Disposal : Segregate hazardous waste (e.g., thiol-containing byproducts) and contract licensed disposal services .

What strategies optimize pharmacokinetic properties for in vivo studies?

Q. Advanced Research Focus

  • Lipophilicity Modulation : Introduce trifluoromethyl or methoxy groups to balance solubility and membrane permeability .
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable analogs (e.g., amides) .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

How can intermolecular interactions be analyzed using crystallography?

Q. Advanced Research Focus

  • Hydrogen Bonding : Identify classical (e.g., N–H⋯N) and non-classical (e.g., C–H⋯O/F) interactions stabilizing crystal packing .
  • Symmetry Analysis : Use software like Mercury to visualize centrosymmetric dimers or π-π stacking .
  • Thermal Ellipsoids : Refine anisotropic displacement parameters to assess molecular rigidity .

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